Rilmazafone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sleep Induction and Effects

- Animal studies: Rilmazafone has been shown to induce sleep in various animal models, including rats, mice, dogs, and monkeys. Studies have observed increased slow-wave deep sleep (SWDS) and overall sleep duration following oral administration [, ].

- Comparison with other sleep-inducing agents: Research comparing rilmazafone to other sleep aids, such as melatonin, in elderly patients with nocturia (frequent urination at night) suggests similar efficacy in improving sleep quality and reducing nighttime urination frequency [].

Metabolism and Drug Interactions

- Metabolite identification: Research has identified and characterized ten urinary metabolites of rilmazafone in monkeys, providing insights into its metabolism and potential pathways for drug elimination [].

- Drug interaction potential: Studies have shown that rilmazafone can induce the activity of hepatic drug-metabolizing enzymes in rats, mice, and dogs, potentially affecting the metabolism and efficacy of other concurrently administered drugs [].

It's important to note:

- Rilmazafone hydrochloride is not currently approved for use as a sleep medication in the United States or many other countries.

- Further research is needed to fully understand its safety, efficacy, and potential side effects in humans.

Rilmazafone hydrochloride is a synthetic compound classified as a prodrug and a member of a novel class of compounds known as ring-opened derivatives of 1,4-benzodiazepines. Its chemical structure is characterized by the absence of a fused benzene ring with a diazepine ring, which distinguishes it from traditional benzodiazepines. The compound's molecular formula is and it has a molecular weight of approximately 511.789 g/mol . Rilmazafone hydrochloride is primarily investigated for its sedative and hypnotic effects, particularly in the treatment of insomnia and sleep disorders .

Rilmazafone acts as a prodrug. Following administration, it is converted into active benzodiazepine metabolites. These metabolites are believed to interact with the GABAergic system in the brain, promoting the release of the inhibitory neurotransmitter GABA. Increased GABAergic activity leads to sedation and sleep induction []. Further research is needed to elucidate the specific mechanism of action of the individual metabolites.

Rilmazafone hydrochloride itself does not directly bind to benzodiazepine receptors nor does it exhibit psychoactive effects before metabolism. Instead, it is metabolized by aminopeptidase enzymes in the small intestine to form the active metabolite, rilmazolam, which possesses sedative and hypnotic properties . Preclinical studies indicate that rilmazafone effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a potential candidate for managing sleep disturbances .

While specific synthesis methods for rilmazafone hydrochloride are not extensively documented in the available literature, it is noted that the compound is synthesized as a derivative of 1,4-benzodiazepines. The synthesis likely involves multiple steps to construct its unique chemical structure, including the formation of the triazole ring and the incorporation of various functional groups. Detailed synthetic pathways may be found in specialized chemical journals or patents focusing on benzodiazepine derivatives .

Rilmazafone hydrochloride is primarily applied in the field of pharmacology for its sedative effects. It has been explored for use in treating insomnia and other sleep-related disorders due to its ability to induce sleep without significantly affecting motor function . Additionally, it has been investigated for potential applications in premedication before surgical procedures due to its hypnotic properties .

Interaction studies involving rilmazafone hydrochloride have highlighted its metabolic interactions rather than direct pharmacological interactions with other drugs. The conversion of rilmazafone into its active metabolites can be influenced by various factors such as age, genetic polymorphisms in drug-metabolizing enzymes, and co-administration with other medications that affect enzyme activity . Notably, an incident involving contamination with rilmazafone in an antifungal medication underscored the importance of monitoring adverse drug reactions associated with its use .

Rilmazafone hydrochloride can be compared with several similar compounds within the realm of sedative-hypnotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Classification | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rilmazafone Hydrochloride | Prodrug (Benzodiazepine derivative) | Metabolized into active benzodiazepine | Non-benzodiazepine structure; prodrug form |

| Diazepam | Benzodiazepine | Direct agonist at benzodiazepine receptors | Established anxiolytic; risk of dependence |

| Triazolam | Benzodiazepine | Direct agonist at benzodiazepine receptors | Shorter half-life; rapid onset |

| Zolpidem | Non-benzodiazepine | Selective agonist at GABA-A receptors | Rapid acting; less muscle relaxant effect |

Rilmazafone's distinction lies in its classification as a prodrug that requires metabolic activation to exert its pharmacological effects, setting it apart from traditional benzodiazepines that act directly on their targets without requiring conversion .

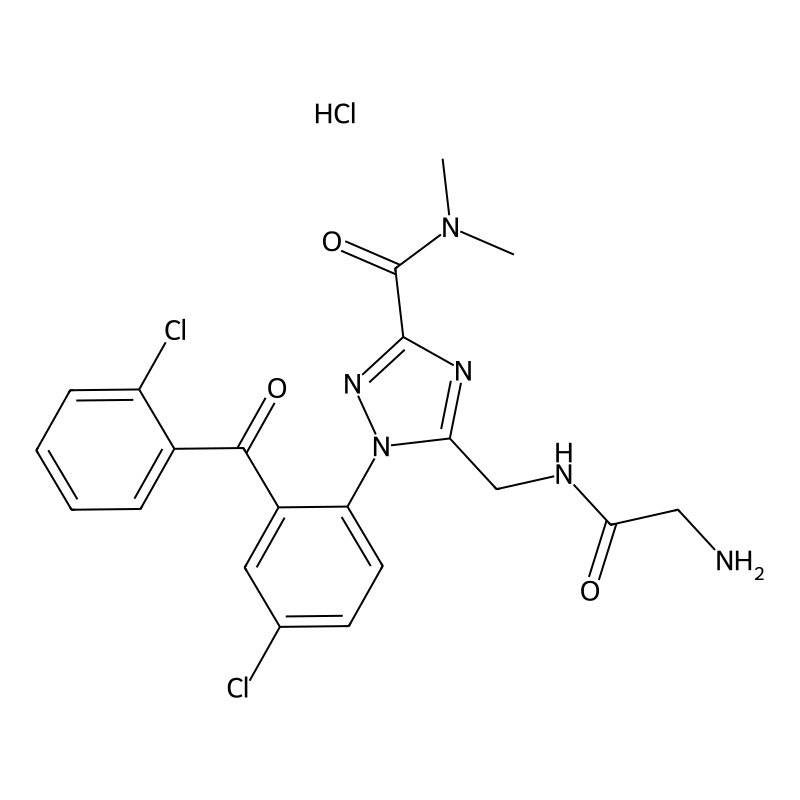

Rilmazafone hydrochloride is characterized by the molecular formula C₂₁H₂₁Cl₃N₆O₃, with a molecular weight of 511.79 grams per mole [1] [2] [3]. The compound is registered under CAS number 85815-37-8 and carries the systematic IUPAC name 1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-[(glycylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride [4]. The complete chemical designation is 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide hydrochloride [1].

The molecular structure incorporates a substituted heterocyclic 1,2,4-triazole core, classified within the triazolyl benzophenone family [5]. The compound exhibits achiral stereochemistry with no defined stereocenters, E/Z centers, or optical activity [6] [7]. The structure features a central triazole ring system linked to a chlorobenzoyl phenyl moiety and terminated with a glycylamino methyl substituent [8]. Structural characterization reveals the presence of three chlorine atoms, six nitrogen atoms, and three oxygen atoms distributed throughout the molecular framework [1] [3].

The monoisotopic mass has been determined to be 510.074072 atomic mass units, with the compound carrying no formal charge in its neutral state [4] [9]. The molecular architecture demonstrates significant complexity with 33 heavy atoms and encompasses seven rotatable bonds, contributing to conformational flexibility [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁Cl₃N₆O₃ | [1] [3] [4] |

| Molecular Weight | 511.79 g/mol | [1] [2] [3] [4] |

| CAS Registry Number | 85815-37-8 | [1] [3] [4] |

| Monoisotopic Mass | 510.074072 amu | [4] [9] |

| Heavy Atom Count | 33 | [9] |

| Rotatable Bond Count | 7 | [10] [9] |

Physiochemical Properties

Rilmazafone hydrochloride demonstrates distinctive physiochemical characteristics that influence its pharmaceutical behavior and stability profile [11] [12]. The compound exhibits a melting point exceeding 153°C with decomposition, indicating thermal degradation at elevated temperatures [11]. The logarithmic partition coefficient (LogP) has been calculated as 2.37 using ALOGPS methodology, suggesting moderate lipophilicity [10].

The acid-base properties reveal a pKa value of 7.94 for the strongest basic site and 12.02 for the strongest acidic site, indicating the compound's ionization behavior under physiological conditions [10]. The polar surface area spans 123.21 square angstroms, contributing to the compound's interaction with biological membranes [10]. Hydrogen bonding capacity includes three donor sites and six acceptor sites, facilitating intermolecular interactions [9].

The compound demonstrates stability under normal storage conditions when maintained at -20°C in sealed containers away from moisture [13]. Long-term stability studies indicate that the crystalline powder form retains structural integrity over extended periods under appropriate storage conditions [11]. The absence of defined stereocenters eliminates concerns regarding stereochemical stability and enantiomeric interconversion [6].

Spectroscopic identification methods include ultraviolet-visible spectrophotometry utilizing 1:100,000 dilutions and infrared spectroscopy employing the potassium chloride disk method [14]. These analytical techniques provide reliable structural confirmation through comparison with reference standards [14].

| Property | Value | Reference |

|---|---|---|

| Melting Point | >153°C (decomposition) | [11] |

| LogP (ALOGPS) | 2.37 | [10] |

| pKa (Strongest Basic) | 7.94 | [10] |

| pKa (Strongest Acidic) | 12.02 | [10] |

| Polar Surface Area | 123.21 Ų | [10] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 6 | [9] |

Crystalline Structure and Polymorphism

Rilmazafone hydrochloride exists in multiple crystalline forms, with the most pharmaceutically relevant being the dihydrate form containing two water molecules per drug molecule [15] [14]. The anhydrous form carries the molecular formula C₂₁H₂₀Cl₂N₆O₃·HCl with a molecular weight of 511.79 grams per mole, while the dihydrate form is represented as C₂₁H₂₀Cl₂N₆O₃·HCl·2H₂O with a corresponding molecular weight of 547.82 grams per mole [15] [14].

The crystalline material presents as white to pale yellow-white crystalline powder, with the color variation potentially indicating different degrees of hydration or crystal packing arrangements [11] [14]. The dihydrate form demonstrates controlled water content ranging from 5.5 to 7.5 percent by weight, as determined through volumetric titration methods [14].

Structural analysis through X-ray powder diffraction techniques has been employed to characterize the crystalline phases and confirm polymorphic identity [16]. The crystalline structure exhibits specific thermal behavior, with differential scanning calorimetry and thermogravimetric analysis providing insights into phase transitions and dehydration processes [17]. The compound maintains crystalline integrity under standard pharmaceutical processing conditions [14].

Quality control specifications for the dihydrate form require rilmazafone hydrochloride content between 98.0 and 102.0 percent calculated on an anhydrous basis [14]. Residue on ignition testing must not exceed 0.1 percent for 1-gram samples, ensuring minimal inorganic impurities [14].

| Crystalline Form | Molecular Formula | Molecular Weight | Water Content |

|---|---|---|---|

| Anhydrous | C₂₁H₂₁Cl₃N₆O₃ | 511.79 g/mol | 0% |

| Dihydrate | C₂₁H₂₃Cl₃N₆O₅ | 547.82 g/mol | 5.5-7.5% |

Solubility Profile and Hygroscopicity

The solubility characteristics of rilmazafone hydrochloride demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature [11] [14] [18]. The hydrochloride salt formation enhances water solubility compared to the parent compound, making it suitable for pharmaceutical formulations [12] .

In aqueous systems, rilmazafone hydrochloride exhibits good solubility, classified as "soluble" according to pharmacopeial standards [14]. Methanol demonstrates excellent solvation properties, with the compound being "very soluble" in this polar protic solvent [14]. Ethanol (99.5 percent) provides only slight solubility, indicating selectivity toward specific alcoholic solvents [14].

Dimethyl sulfoxide demonstrates substantial solubility capacity, accommodating up to 250 milligrams per milliliter, though sonication is required for complete dissolution [18]. This high solubility in dimethyl sulfoxide makes it valuable for analytical and research applications [18]. Additional solvent compatibility has been documented for dimethylformamide and specific ethanol-phosphate buffer mixtures [20].

The hygroscopic nature of rilmazafone hydrochloride is evidenced by its tendency to form stable hydrate structures [15] [14]. The dihydrate form represents the most stable hydrated state under ambient conditions, incorporating two water molecules into the crystal lattice [15]. This hygroscopicity necessitates careful storage under controlled humidity conditions to maintain product integrity [11] [13].

Water absorption studies indicate that the compound readily interacts with atmospheric moisture, leading to predictable hydrate formation [14]. The controlled water content range of 5.5 to 7.5 percent in the pharmaceutical grade material reflects this inherent hygroscopic behavior [14].

| Solvent | Solubility Classification | Concentration | Reference |

|---|---|---|---|

| Water | Soluble | Not specified | [14] |

| Methanol | Very soluble | Not specified | [14] |

| Ethanol (99.5%) | Slightly soluble | Not specified | [14] |

| Dimethyl sulfoxide | Highly soluble | 250 mg/mL | [18] |

Structural Relationship to Benzodiazepine Compounds

Rilmazafone hydrochloride functions as a benzodiazepine prodrug despite lacking the characteristic fused benzene-diazepine ring structure found in conventional benzodiazepines [8] [21] [5]. The compound belongs to the class of ring-opened derivatives of 1,4-benzodiazepines, specifically categorized as a 1H-1,2,4-triazolyl benzophenone derivative [22] [21].

The structural relationship to benzodiazepines becomes apparent through metabolic activation pathways [23] [21]. Following oral administration, rilmazafone undergoes enzymatic conversion by aminopeptidases in the small intestine, generating the labile desglycylated metabolite designated as 191DG [21] [24]. This intermediate subsequently undergoes spontaneous cyclization to form the primary active metabolite M1, chemically identified as 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a] [1] [10]benzodiazepine-2-carboxamide [8] [23] [5].

The resulting metabolite M1 contains the characteristic benzodiazepine ring structure, comprising a benzene ring fused with a diazepine ring, which is absent in the parent compound [8]. This structural transformation explains the benzodiazepine-like pharmacological activity despite the non-benzodiazepine structure of rilmazafone itself [8] [25].

Additional metabolites include M2, M3, and M4, formed through sequential demethylation and hydroxylation reactions [23] [21]. The metabolic pathway demonstrates structural similarity to triazolam, with the active metabolites sharing comparable triazolo-benzodiazepine frameworks [21] [26]. This relationship explains the classification of rilmazafone as a benzodiazepine derivative despite its distinct parent structure [5].

The prodrug design provides advantages over direct benzodiazepine administration, including reduced first-pass hepatic extraction and altered pharmacokinetic profiles [22] [24]. The ring-opened structure of rilmazafone exhibits different tissue distribution properties compared to its cyclic metabolites, contributing to unique therapeutic characteristics [21].

| Compound | Structure Type | Ring System | Active Form |

|---|---|---|---|

| Rilmazafone | Ring-opened derivative | Triazole-benzophenone | Prodrug |

| Metabolite M1 | Benzodiazepine | Triazolo-benzodiazepine | Active |

| Conventional benzodiazepines | Fused ring system | Benzene-diazepine | Active |